![molecular formula C15H14N4OS B6454629 3-[(cyclopropylmethyl)sulfanyl]-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2549016-36-4](/img/structure/B6454629.png)
3-[(cyclopropylmethyl)sulfanyl]-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
3-[(Cyclopropylmethyl)sulfanyl]-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound belonging to the triazolopyrazine class. This compound features a triazole ring fused to a pyrazine ring, with a phenyl group and a cyclopropylmethyl sulfanyl group attached to the triazole ring. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(cyclopropylmethyl)sulfanyl]-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The triazole ring can be reduced under certain conditions.
Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced triazole derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as antimicrobial or antiviral activity.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of 3-[(cyclopropylmethyl)sulfanyl]-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is not well-documented. it likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism and potential therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the cyclopropylmethyl sulfanyl group and the fused triazole-pyrazine ring system Similar compounds include other triazolopyrazines and related heterocyclic compounds
Properties
IUPAC Name |
3-(cyclopropylmethylsulfanyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14-13-16-17-15(21-10-11-6-7-11)19(13)9-8-18(14)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJOWGQNSUSQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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